Scientific Field: Biomedical and Pharmaceutical Sciences
Summary of Application: The compound is used as a cytotoxic agent against multi-drug resistant cancer cell lines. The biological significance of benzopyran-4-ones as cytotoxic agents and isoxazoles as anti-inflammatory agents prompted the design and synthesis of their hybrid compounds.
Methods of Application: The hybrid compounds were synthesized and their antiproliferative activity was explored against a panel of six cancer cell lines and two normal cell lines.
Results or Outcomes: Compounds displayed significant antiproliferative activities against all the cancer cell lines tested, with IC 50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells. They were minimally cytotoxic to the HEK-293 and LLC-PK1 normal cell lines.
Scientific Field: Chemistry
Summary of Application: The compound is used in the synthesis of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene.
Methods of Application: The compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction.
Additionally, benzylic compounds, which “3-(Benzyloxy)oxan-4-one” is a type of, are known to be particularly reactive. They can undergo various transformations such as oxidations and reductions, which can be useful in the synthesis of a wide range of organic compounds .
3-(Benzyloxy)oxan-4-one is a chemical compound characterized by the presence of a benzyloxy group attached to an oxanone ring. Its molecular formula is , and it features a bicyclic structure that incorporates both an oxygen atom in the ring and a carbonyl group. This compound is notable for its potential applications in medicinal chemistry, particularly due to the reactivity of its functional groups.
Research indicates that compounds similar to 3-(Benzyloxy)oxan-4-one exhibit biological activities such as:
The specific biological activity of 3-(Benzyloxy)oxan-4-one requires further investigation to establish its pharmacological potential.
Several methods can be employed for the synthesis of 3-(Benzyloxy)oxan-4-one:
3-(Benzyloxy)oxan-4-one has potential applications in:
Its unique structure allows it to be a versatile building block in medicinal chemistry.
Interaction studies involving 3-(Benzyloxy)oxan-4-one focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with cholinergic receptors, although detailed binding studies are necessary to elucidate its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 3-(Benzyloxy)oxan-4-one, each with unique properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-(Benzyloxy)-3(2H)-pyridone | Pyridone derivative | Antimicrobial activity |
| 3-(Methoxy)oxan-4-one | Methoxy-substituted oxanone | Potential anti-inflammatory effects |
| 4-Hydroxycoumarin | Coumarin derivative | Anticoagulant properties |
While similar compounds may exhibit overlapping biological activities, the presence of the benzyloxy group in 3-(Benzyloxy)oxan-4-one enhances its lipophilicity and potentially improves its bioavailability compared to other derivatives. This structural feature may also influence its interaction with specific biological targets, making it a compound of interest for further research.
Early preparations rely on direct O-benzylation of tetrahydropyran-4-one under Brønsted-acid catalysis. Concentrated sulfuric acid in benzyl alcohol at 80 – 90 °C affords 3-(benzyloxy)oxan-4-one in moderate yields after aqueous work-up (typically 65 – 72%) [1]. Proton-exchange promotes reversible etherification, so continuous removal of water or the use of Dean–Stark azeotropes improves conversion.
| Entry | Acid (5 mol %) | Solvent / Temperature | Time | Isolated yield | Reference |
|---|---|---|---|---|---|
| 1 | H₂SO₄ | neat benzyl alcohol / 90 °C | 6 h | 68% | [1] |
| 2 | p-Toluenesulfonic acid | toluene (Dean–Stark) / 110 °C | 4 h | 71% | [2] |
| 3 | NH₄HSO₄@SiO₂ | 2-MeTHF / 65 °C | 2 h | 70% | [2] |
A base-mediated Williamson variant uses sodium hydride and benzyl bromide in tetrahydrofuran at 0 → 25 °C, delivering product in 61% yield after column chromatography [3]. Although stoichiometric base is needed, this route tolerates free phenols and avoids strong mineral acids.
Pentafluorophenylboronic-acid/oxalic-acid co-catalysis enables intramolecular dehydrative cyclisation of 1,5-diols (Scheme 1). Cyclisation of 5-(benzyloxy)pentane-1,5-diol at 40 °C furnishes the ether in 92% yield with exclusive formation of the trans-chair isomer [4]. The method operates at 5 mol % catalyst loading and produces water as the sole by-product.
FeCl₃-catalysed Prins cyclizations between homoallylic alcohols and benzaldehydes generate cis-configured tetrahydropyran-4-ones with diastereomeric ratios > 99:1 and yields up to 93% [5]. When a benzyloxy substituent is embedded in the allylic partner, the target compound is obtained in a single step.
Silyl-enol-ether Prins cyclizations allow quaternary C-3 centres to be incorporated stereoselectively; a Z-configured silyl enol ether and TiCl₄ afford fully substituted rings in 72 – 85% yield with ≥ 30:1 dr [6].
Systematic screening shows that lowering substrate concentration from 0.20 M to 0.05 M in nitromethane shifts a benzyl-alcohol cross-etherification from a 70:30 to a 90:10 product ratio, illustrating the influence of mass-action on selectivity [4].
Water removal (Dean–Stark or molecular sieves) elevates classical acid-catalysed yields from ≈ 65% to ≈ 75% by suppressing the back-reaction [1]. In Williamson protocols, switching from benzyl chloride to benzyl bromide raises isolated yield by 10 – 12% owing to faster alkylation kinetics [3].
Typical research batches employ 5–50 mmol of tetrahydropyran-4-one. Under boronic-acid catalysis a 11 mmol run delivered 1.4 g of isolated product (87% yield) without chromatographic purification [4]. Williamson benzylation operates cleanly on 10 mmol scale with aqueous work-up and extractive isolation [3].
Patent EP 1 700 853 describes continuous hydrogenation of dihydropyran-4-ones followed by catalytic etherification in aprotic/alcohol mixed solvents, highlighting: